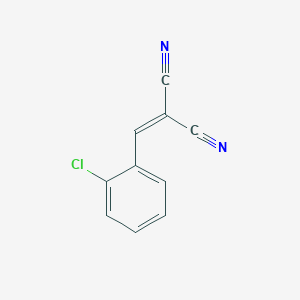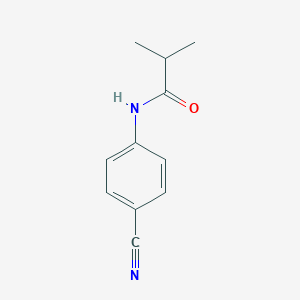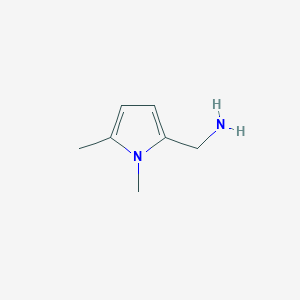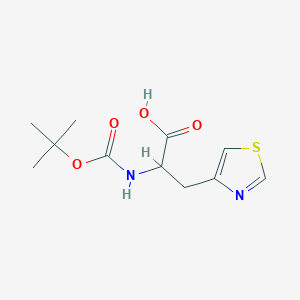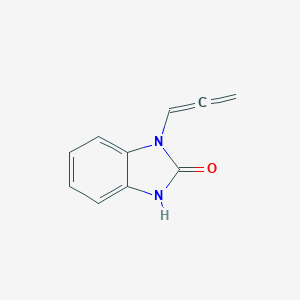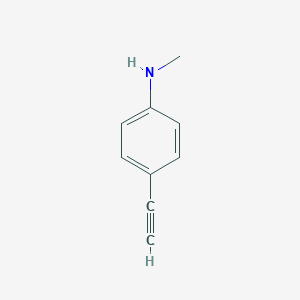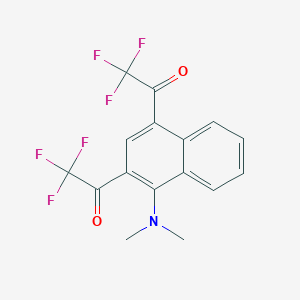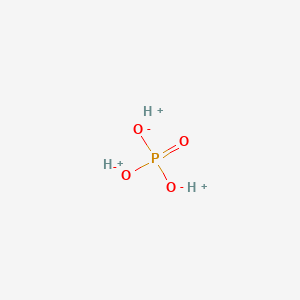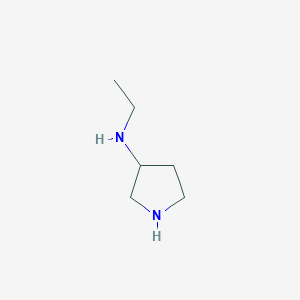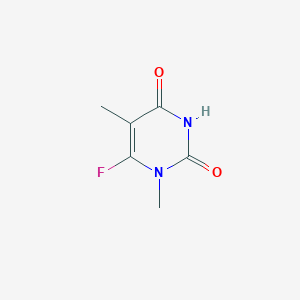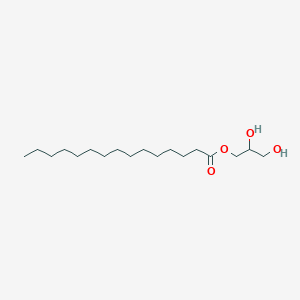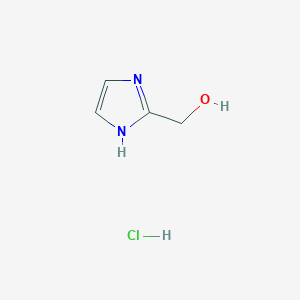![molecular formula C8H12O3 B038229 Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) CAS No. 114523-15-8](/img/structure/B38229.png)
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI), also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used in scientific research. This compound is a precursor to the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is a popular recreational drug.
作用機序
MDP2P acts as a precursor to the synthesis of MDMA, which is a serotonin, norepinephrine, and dopamine-releasing agent. MDMA works by increasing the release of these neurotransmitters, which results in a feeling of euphoria and increased empathy. MDMA also has the potential to increase heart rate and blood pressure.
生化学的および生理学的効果
MDMA has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also increases the release of serotonin, norepinephrine, and dopamine, which results in a feeling of euphoria and increased empathy. MDMA has been shown to have potential therapeutic uses, including the treatment of PTSD and anxiety disorders.
実験室実験の利点と制限
MDP2P is a useful precursor in the synthesis of various drugs, including MDMA, which has potential therapeutic uses. However, the use of MDP2P and MDMA in lab experiments is limited due to their potential for abuse and their illegal status in many countries. Additionally, the synthesis of MDP2P and MDMA requires specialized equipment and expertise, which can be a limitation for many researchers.
将来の方向性
There are many future directions for the use of MDP2P and MDMA in scientific research, including the development of new therapeutic uses for MDMA and the synthesis of new drugs using MDP2P as a precursor. Additionally, there is a need for further research into the biochemical and physiological effects of MDMA, as well as the potential risks and benefits of its use in therapeutic settings. Finally, there is a need for further research into the synthesis of MDP2P and MDMA, as well as the development of new methods for their synthesis that are more efficient and cost-effective.
合成法
MDP2P can be synthesized using various methods, including the Wacker oxidation method, the Leuckart-Wallach reaction, and the reductive amination method. The Wacker oxidation method involves the oxidation of safrole using palladium (II) acetate and copper (II) chloride in the presence of water and oxygen. The Leuckart-Wallach reaction involves the reaction of Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)edioxyphenylacetone (MDP2P) with ammonium formate and formic acid in the presence of heat. The reductive amination method involves the reaction of MDP2P with an amine and a reducing agent, such as sodium cyanoborohydride.
科学的研究の応用
MDP2P is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. MDMA is a psychoactive drug that is commonly used for recreational purposes, but it also has potential therapeutic uses. MDMA has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
特性
CAS番号 |
114523-15-8 |
|---|---|
製品名 |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI) |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-(1-methyl-2,7-dioxabicyclo[4.1.0]heptan-6-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-4-3-5-10-7(8,2)11-8/h3-5H2,1-2H3 |
InChIキー |
RTMMDBTWYCGTJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCOC1(O2)C |
正規SMILES |
CC(=O)C12CCCOC1(O2)C |
同義語 |
Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
